molecular formula C11H12N2O2 B12501254 Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate CAS No. 208772-15-0

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B12501254
CAS No.: 208772-15-0
M. Wt: 204.22 g/mol
InChI Key: LPEBQWHZRCZSBK-UHFFFAOYSA-N
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Description

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of N-methyl-o-phenylenediamine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated, nitrated, or sulfonated derivatives .

Scientific Research Applications

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 1H-benzo[d]imidazole-4-carboxylate
  • 1,2-Dimethyl-1H-benzo[d]imidazole-5-carboxylate
  • 2-Methyl-1H-benzo[d]imidazole-4-carboxylate

Comparison: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications. For instance, the presence of two methyl groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes .

Properties

CAS No.

208772-15-0

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 1,2-dimethylbenzimidazole-4-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)15-3)5-4-6-9(10)13(7)2/h4-6H,1-3H3

InChI Key

LPEBQWHZRCZSBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2N1C)C(=O)OC

Origin of Product

United States

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